2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a cyclobutyl-substituted aniline with a fluorinated benzaldehyde, followed by cyclization to form the benzimidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the acetic acid moiety.
Substitution: Halogen substitution reactions can occur at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogens.
Scientific Research Applications
2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclobutyl-1H-benzo[d]imidazol-1-yl)acetic acid: Lacks the fluorine atom, which may affect its biological activity.
2-(2-Cyclobutyl-5-chloro-1H-benzo[d]imidazol-1-yl)acetic acid: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and applications.
Uniqueness
The presence of the fluorine atom in 2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making this derivative unique compared to its analogs.
Properties
IUPAC Name |
2-(2-cyclobutyl-5-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-9-4-5-11-10(6-9)15-13(8-2-1-3-8)16(11)7-12(17)18/h4-6,8H,1-3,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAWROFRIIEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2CC(=O)O)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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